N-(3-chloro-4-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is substituted with a chloro-fluorophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazolopyrimidine core.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently .
Chemical Reactions Analysis
N-(3-chloro-4-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may modulate signaling pathways involved in inflammation and neuroprotection, making it a potential candidate for the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can be compared with other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with a pyrazole ring instead of a triazole ring.
Triazolo[1,5-a]pyridine: Contains a pyridine ring fused to a triazole ring and is used as a fluorescent emitter.
Thiazolo[3,2-b]triazole: Features a thiazole ring fused to a triazole ring and is synthesized via a one-pot catalyst-free procedure.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11ClFN5O2 |
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Molecular Weight |
323.71 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-methyl-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C13H11ClFN5O2/c1-6-16-13-18-11(21)5-10(20(13)19-6)12(22)17-7-2-3-9(15)8(14)4-7/h2-4,10H,5H2,1H3,(H,17,22)(H,16,18,19,21) |
InChI Key |
UZSAQMITNLOFBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(CC(=O)NC2=N1)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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